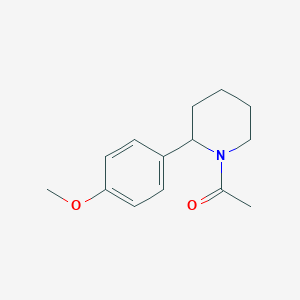
(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring attached to a methanol group and a dimethoxyphenyl group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.
Introduction of the Methanol Group: The methanol group can be added through a reduction reaction using a reducing agent such as sodium borohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents may also be used to enhance the efficiency of the reactions.
Types of Reactions:
Oxidation: The methanol group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The dimethoxyphenyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halides and other nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Various reduced derivatives.
Substitution Products: Compounds with different functional groups attached to the phenyl ring.
Applications De Recherche Scientifique
(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other biologically active molecules.
Industrial Applications: It may be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of (5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and selectivity. The methanol group can also play a role in the compound’s overall pharmacokinetic properties.
Similar Compounds:
- (5-Phenyl-1H-1,2,4-triazol-3-yl)methanol
- (5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol
- (5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)ethanol
Comparison:
- This compound is unique due to the presence of both the dimethoxyphenyl group and the methanol group, which may confer distinct biological activities and chemical properties.
- (5-Phenyl-1H-1,2,4-triazol-3-yl)methanol lacks the methoxy groups, which may result in different binding affinities and selectivities.
- (5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol has only one methoxy group, which may affect its overall activity and properties.
- (5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)ethanol has an ethanol group instead of a methanol group, which may influence its pharmacokinetic properties.
Propriétés
Formule moléculaire |
C11H13N3O3 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C11H13N3O3/c1-16-8-4-3-7(5-9(8)17-2)11-12-10(6-15)13-14-11/h3-5,15H,6H2,1-2H3,(H,12,13,14) |
Clé InChI |
XIPQLJOIKXAYJO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NNC(=N2)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




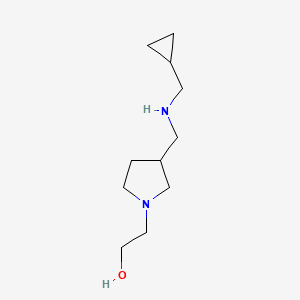
![2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11796426.png)

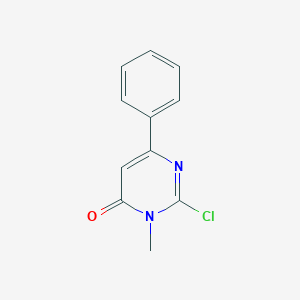

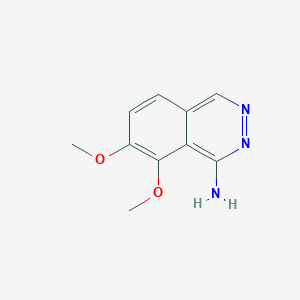
![3-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11796476.png)
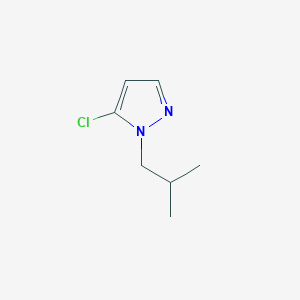
![2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B11796482.png)


